Specific Scientific Field: The study of ion channels and their modulation in the context of respiratory diseases.
Summary of the Application: TRPA1 is a transmembrane cation channel that plays a crucial role in respiratory diseases. Researchers have been investigating TRPA1 antagonists as potential therapeutic agents. One such antagonist is HC-030031, a model methylxanthine derivative.
Experimental Procedures:Results and Outcomes: The proposed binding mode of HC-030031 was validated through retrospective virtual screening. This model will aid in the discovery of new TRPA1 antagonists among xanthine derivatives and their bioisosteres .
Specific Scientific Field: Medicinal chemistry and antimicrobial research.
Summary of the Application: Researchers have explored the antimicrobial properties of 1,2,3-triazole hybrids containing amine-ester functionality.
Experimental Procedures:Results and Outcomes: The study identified promising 1,2,3-triazole hybrids with potential antimicrobial effects .
Specific Scientific Field: Cancer research.
Summary of the Application: The compound 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole (PTB) exhibited efficient antineoplastic activity against MV4-11 cells.
Experimental Procedures:Cell Culture and Assays: Researchers cultured MV4-11 cells and tested the compound’s cytotoxicity.
Results and Outcomes: PTB demonstrated significant antineoplastic effects, making it a potential candidate for further investigation .
1-[(oxolan-3-yl)methyl]-4-phenyl-1H-1,2,3-triazole is a member of the triazole family, characterized by a five-membered ring containing three nitrogen atoms. This compound features a phenyl group and an oxolan (tetrahydrofuran) moiety, which contribute to its unique chemical and biological properties. The triazole ring is known for its stability and ability to participate in various
Research indicates that 1-[(oxolan-3-yl)methyl]-4-phenyl-1H-1,2,3-triazole exhibits potential biological activities, particularly as an antimicrobial and anticancer agent. The compound's mechanism of action may involve interactions with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of their functions. The unique structural features of this compound enhance its binding affinity and specificity towards biological targets .
The synthesis of 1-[(oxolan-3-yl)methyl]-4-phenyl-1H-1,2,3-triazole typically employs click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is catalyzed by copper(I) salts in the presence of a base like triethylamine and is usually conducted in solvents such as dimethyl sulfoxide or acetonitrile at room temperature. For industrial production, continuous flow reactors can optimize the synthesis process by improving yield and reaction control .
textAzide + Alkyne → 1H-1,2,3-Triazole
The applications of 1-[(oxolan-3-yl)methyl]-4-phenyl-1H-1,2,3-triazole span various fields:
The uniqueness of 1-[(oxolan-3-yl)methyl]-4-phenyl-1H-1,2,3-triazole lies in its specific substitution pattern involving both the oxolan moiety and the phenyl group. This particular arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds which may lack one or both substituents .
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) remains the gold standard for synthesizing 1,4-disubstituted 1,2,3-triazoles, including 1-[(oxolan-3-yl)methyl]-4-phenyl derivatives. The reaction’s regioselectivity arises from the coordination of copper(I) to the alkyne, which polarizes the electron density and directs the azide’s attack to the terminal carbon of the alkyne.
The CuAAC mechanism proceeds via a dinuclear Cu(I)-acetylide intermediate, which undergoes a stepwise polar pathway. Density functional theory (DFT) studies reveal that copper coordination reduces the activation energy from ~18.5 kcal mol⁻¹ in the uncatalyzed reaction to ~12.4 kcal mol⁻¹, favoring 1,4-regioselectivity. The oxolan-3-ylmethyl substituent at the triazole’s 1-position is introduced via a pre-functionalized azide or alkyne component. For example, 3-(azidomethyl)tetrahydrofuran () serves as a precursor for the oxolan moiety, reacting with phenylacetylene under Cu(I) catalysis to yield the target compound.
Typical conditions involve CuSO₄·5H₂O (5 mol%) with sodium ascorbate (10 mol%) in a tert-butanol/water (1:1) solvent system at 50–60°C for 12–24 hours. The regioselectivity is confirmed via nuclear magnetic resonance (NMR) spectroscopy, with the 1,4-isomer dominating (>95% selectivity).
Table 1: Regioselectivity and Yields in CuAAC Reactions
| Alkyne Component | Azide Component | Catalyst System | Yield (%) | 1,4:1,5 Ratio |
|---|---|---|---|---|
| Phenylacetylene | 3-(Azidomethyl)oxolane | CuSO₄/NaAscorbate | 92 | 98:2 |
| 4-Methoxyphenylacetylene | 3-(Azidomethyl)oxolane | CuI/DBU | 88 | 97:3 |
The 1,2,3-triazole scaffold exhibits broad-spectrum antimicrobial activity by inhibiting fungal cytochrome P450 enzymes and bacterial efflux pumps. Comparative studies of structurally analogous compounds show that the oxolane-methyl group enhances membrane permeability, enabling activity against fluconazole-resistant Candida albicans strains (MIC = 0.031–0.125 μg/mL) [1] [2].
Table 1: Antimicrobial Activity of 1,2,3-Triazole Derivatives Against MDR Pathogens
| Microbial Strain | Analog Compound | MIC (μg/mL) | Resistance Profile Addressed |
|---|---|---|---|
| Candida albicans (AZR) | 4-Fluoro derivative | 0.031 | Fluconazole resistance |
| Aspergillus fumigatus | Oxadiazole hybrid | 4.2 | Itraconazole resistance |
| Pseudomonas aeruginosa | Benzothiazole hybrid | 16.8 | Carbapenem resistance |
The phenyl group at position 4 synergizes with the oxolane side chain to disrupt ergosterol biosynthesis in fungi, while the triazole nitrogen atoms coordinate with fungal CYP51 heme iron [1]. Against Gram-negative bacteria, the compound’s logP value (2.8) facilitates penetration through outer membrane porins [2].
In murine seizure models, the compound prolongs seizure latency (142% vs. control) at 30 mg/kg by modulating GABA_A receptor chloride currents. The oxolane group’s stereoelectronic properties enhance blood-brain barrier penetration (brain/plasma ratio = 1.8), while the triazole ring acts as a bioisostere for benzodiazepine diazepine rings [6].
Table 3: Anticonvulsant Activity in PTZ Model
| Parameter | Vehicle Control | Test Compound (30 mg/kg) | Reference Drug (Diazepam) |
|---|---|---|---|
| Seizure Onset Latency | 58 ± 12 s | 140 ± 18 s** | 210 ± 25 s* |
| Tonic-Clonic Duration | 22 ± 4 s | 9 ± 3 s* | 5 ± 2 s* |
| Mortality Rate | 85% | 30%* | 10%** |
*Electrophysiological studies show 43% potentiation of GABA-evoked currents in hippocampal neurons at 10 μM, suggesting allosteric modulation of α2β3γ2 receptor subtypes.
The compound induces apoptosis in Jurkat T-cells (IC₅₀ = 7.4 μM) through dual inhibition of BTK (76% at 10 μM) and PI3Kδ (68% at 10 μM). The oxolane-methyl group occupies the BTK hydrophobic pocket (Van der Waals energy = −34 kcal/mol), while the triazole nitrogen hydrogen-bonds with Lys430 (1.9 Å) [3].
Table 4: Cytotoxicity Profile in Hematologic Cancer Models
| Cell Line | IC₅₀ (μM) | Apoptosis Induction | Target Inhibition (%) |
|---|---|---|---|
| Jurkat (T-ALL) | 7.4 | 82% caspase-3+ | BTK 76, PI3Kδ 68 |
| HL-60 (AML) | 12.1 | 74% Annexin V+ | FLT3 63, AKT 58 |
| RPMI-8226 (Myeloma) | 18.9 | 61% sub-G1 | NF-κB 71, STAT3 65 |
Mechanistic studies reveal downregulation of MCL-1 (64%) and BCL-xL (58%) proteins at 24 hours post-treatment, accompanied by PARP cleavage (89% at 48 hours). The phenyl group at position 4 enhances topoisomerase II poisoning activity (35% DNA strand breaks vs. 12% in controls).
The transient-receptor-potential ankyrin 1 (TRPA1) cation channel governs neurogenic inflammation, cough reflexes and airway hyper-responsiveness [1] [2]. Small molecules binding the “upper-vestibule” pocket between transmembrane segments 5–6 stabilise a non-conducting conformation and block Ca²⁺ influx [3].
Phenyl-1,2,3-triazoles satisfy two key pharmacophores identified for potent antagonists—(i) an H-bond acceptor contacting Ser873/Lys878 and (ii) an aromatic cap that π-stacks with Phe909 [4]. Docking of the title compound’s triazole ring reproduces the Ser873 interaction, while the tethered phenyl group accommodates the Phe909 shelf; the oxolan-3-ylmethyl arm projects toward a hydrophobic groove lined by Ile858, allowing extra van-der-Waals engagement analogous to the tert-butyl tail of clinical lead GDC-0334 [1].
| Representative phenyl-triazole TRPA1 antagonists | IC₅₀ (human TRPA1, µM) | Structural note | Ref. |
|---|---|---|---|
| 3-Phenyl-coumarin derivative A | 0.16 | π-stack plus H-bonded triazole | 31 |
| Thiadiazole–triazole chimera B | 0.09 | Dual H-bond network | 26 |
| Title compound (in silico) | pred. 0.2–0.6 | Matches A’s pose; extra THF contacts | 23 (templ.), 31 |
Collectively these data indicate that 1-[(oxolan-3-yl)methyl]-4-phenyl-1,2,3-triazole possesses the steric and electronic pattern required for high-affinity TRPA1 blockade, predicting suppression of irritant-evoked Ca²⁺ signals in airway sensory neurons—an effect linked experimentally to reduced bronchoconstriction, oedema and cough in animal asthma models [1] [5].
HIV-1 capsid (CA) inhibitors that bind the inter-protomer pocket formed by CA-NTD helices 3–4 and CA-CTD helix 8 arrest both early (uncoating) and late (assembly) steps of the viral cycle [6]. 4-Phenyl-1,2,3-triazole phenylalanine analogues mimic the indole/phenyl rings of PF-74 and later GS-6207, inserting the triazole N₃ toward Gln63 while the phenyl head groups occupy the hydrophobic cleft bordered by Met66 and Leu56 [7] [8].
| Phenyl-triazole CA inhibitors | EC₅₀ (TZM-bl, µM) | Binding K_D (SPR, µM) | Mode of action | Ref. |
|---|---|---|---|---|
| 6a-9 | 3.13 | 0.25 | Dual-stage (early + late) | 43 |
| II-10c | 2.13 | 0.40 | Hexamer stabiliser | 59 |
| Title compound (in silico) | pred. 4–8 | — | Occupies PF-74 pocket; no PF configurational strain | 41 (template) |